1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide
Beschreibung
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- is a chemical compound with the molecular formula C8H7Cl2N3S.
Eigenschaften
CAS-Nummer |
24244-22-2 |
|---|---|
Molekularformel |
C8H9Cl2N3S |
Molekulargewicht |
250.15 g/mol |
IUPAC-Name |
1-(3,4-dichloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H9Cl2N3S/c1-11-8(14)13-12-5-2-3-6(9)7(10)4-5/h2-4,12H,1H3,(H2,11,13,14) |
InChI-Schlüssel |
UUDSOKZXSXJZIP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)NNC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- typically involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- can be compared with other similar compounds, such as:
- HYDRAZINECARBOTHIOAMIDE,2-(3,5-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(2,4-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-OCTADECYL- These compounds share similar chemical structures but may differ in their chemical properties and applications. The uniqueness of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- lies in its specific substitution pattern and the resulting chemical behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
